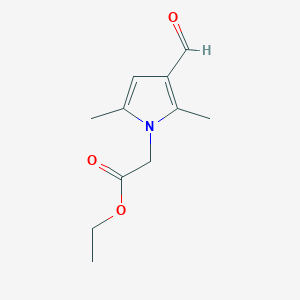

ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate

Description

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate is a pyrrole-derived ester featuring a formyl group at position 3, methyl groups at positions 2 and 5, and an ethyl acetate moiety linked via a methylene group at position 1 of the pyrrole ring. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol. The compound’s key functional groups—formyl, methyl, and ester—render it reactive and versatile for applications in organic synthesis, particularly in condensation reactions and heterocyclic derivatization.

Propriétés

IUPAC Name |

ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-11(14)6-12-8(2)5-10(7-13)9(12)3/h5,7H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMFDUNBZWQDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=C1C)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate typically involves the condensation of 2,5-dimethylpyrrole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Ethyl 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)acetate.

Reduction: Ethyl 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate.

Substitution: Ethyl 2-(3-bromo-2,5-dimethyl-1H-pyrrol-1-yl)acetate.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate has shown potential as an anticancer agent. Research indicates that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that pyrrole-based compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death without affecting normal cells.

Case Study:

In a study published in a peer-reviewed journal, this compound was tested against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in anticancer therapies.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial membranes, leading to disruption and cell death.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values of this compound against selected pathogens, indicating its effectiveness as an antimicrobial agent.

Material Science Applications

1. Biodegradable Polymers

this compound is being explored as a monomer in the synthesis of biodegradable polymers for medical applications such as drug delivery systems and tissue engineering scaffolds. Its ability to degrade into non-toxic byproducts makes it suitable for use in temporary implants.

Case Study:

Research demonstrated that incorporating this compound into poly(lactic-co-glycolic acid) (PLGA) matrices enhanced the mechanical properties and controlled the release of therapeutic agents over time. This combination showed promise for applications in controlled drug delivery systems.

Mécanisme D'action

The mechanism of action of ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl group can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key parameters for ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate and its analogs:

Spectroscopic Properties

- Infrared (IR) Spectroscopy: The target compound and phenyl-substituted analog exhibit a formyl C=O stretch near 1654 cm⁻¹, consistent with related aldehydes . The amino-cyano derivative shows N–H stretches (~3300 cm⁻¹) and C≡N stretches (~2200 cm⁻¹).

- NMR Spectroscopy: Formyl Proton: Resonates at 8.14 ppm (singlet) in the target compound, similar to benzazepine analogs . Amino Protons: In the amino-cyano derivative, NH₂ protons appear as broad signals near 2–5 ppm.

Stability and Handling

- Formyl-Containing Compounds : Prone to oxidation; storage under inert atmospheres is recommended.

- Ester Groups : Susceptible to hydrolysis under acidic/basic conditions; stability varies with substituent electronics.

Activité Biologique

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate (CAS No. 1183776-49-9) is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.24 g/mol

- Structure : The compound features a pyrrole ring with a formyl group and an ethyl acetate moiety, which may contribute to its biological properties.

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of pyrrole-based compounds, including derivatives similar to this compound. Research indicates that certain pyrrole derivatives exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. A study focusing on structure-based lead optimization showed that these compounds could inhibit the enzyme dihydroorotate dehydrogenase (DHODH), crucial for the survival and proliferation of malaria parasites .

Key Findings :

- IC50 Values : Some derivatives achieved IC50 values less than 0.03 μM against PfDHODH, indicating strong inhibitory effects.

- Selectivity : These compounds demonstrated selectivity against human DHODH, which is vital for minimizing potential side effects in humans.

Other Biological Activities

Pyrrole derivatives have been investigated for various other biological activities, including:

- Antioxidant Activity : Compounds derived from pyrroles have shown potential antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies suggest that pyrrole derivatives may inhibit inflammatory pathways, although specific data on this compound is limited in this area.

Data Table: Biological Activity Overview

Case Studies and Research Findings

- Lead Optimization Studies :

- Physiological Studies :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate, and how are intermediates purified?

- Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of pyrrole derivatives. For example, formylation at the 3-position of 2,5-dimethylpyrrole followed by esterification with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Key steps include:

- Temperature control (e.g., 0–5°C during formylation to avoid side reactions).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate intermediates .

- Critical Note : Monitor reaction progress using TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) to ensure minimal byproduct formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies key protons: pyrrole-CH₃ (~2.1–2.3 ppm), formyl-H (~9.8 ppm), and ester-OCH₂CH₃ (~4.2 ppm and 1.3 ppm). ¹³C NMR confirms carbonyl groups (ester at ~170 ppm, formyl at ~190 ppm) .

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (formyl C=O) validate functional groups .

- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity in crystalline form .

Q. How does the reactivity of the formyl group influence downstream modifications?

- Methodology : The formyl group participates in nucleophilic additions (e.g., condensation with amines to form Schiff bases) or redox reactions (e.g., reduction to hydroxymethyl using NaBH₄).

- Example : React with hydrazines to generate hydrazone derivatives for biological screening. Monitor pH (6–7) to avoid decomposition .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield and purity?

- Methodology : Apply a 2³ factorial design to evaluate variables:

- Factors: Temperature (25°C vs. 50°C), catalyst loading (0.1 vs. 0.3 equiv.), solvent polarity (DMF vs. THF).

- Responses: Yield (%), purity (HPLC area %).

- Analysis : Use ANOVA to identify significant factors. For instance, higher catalyst loading may improve yield but reduce purity due to side reactions. Optimize via response surface methodology (RSM) .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Methodology :

- Quantum Chemistry : DFT calculations (B3LYP/6-31G*) model transition states for formyl group reactions, predicting regioselectivity in cycloadditions .

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore potential pathways for coupling reactions, reducing trial-and-error experimentation .

Q. How do structural analogs with varying substituents affect biological activity?

- Methodology :

- SAR Study : Synthesize analogs (e.g., replacing formyl with acetyl or nitro groups). Test against cancer cell lines (e.g., MCF-7) to correlate substituent electronegativity with cytotoxicity.

- Data Analysis : IC₅₀ values analyzed via GraphPad Prism. Formyl derivatives show enhanced activity due to hydrogen bonding with target proteins (e.g., tubulin) .

Q. How to resolve contradictions in reported biological activities of pyrrole derivatives?

- Methodology :

- Meta-Analysis : Compare datasets across studies (e.g., cytotoxicity assays under varying pH or serum concentrations).

- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., 10% FBS in DMEM, pH 7.4). Use Western blotting to confirm target engagement (e.g., caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.